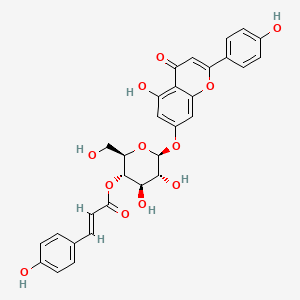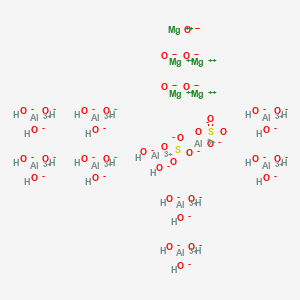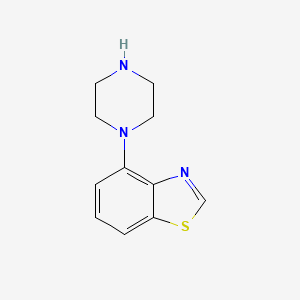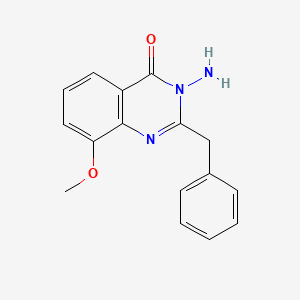
Cyanopindolol hemifumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanopindolol hemifumarate is a 5-HT 1A/1B antagonist with roughly equal affinity at each receptor; it is also a β-adrenoceptor antagonist .
Molecular Structure Analysis
The molecular weight of Cyanopindolol hemifumarate is 345.4. Its formula is C16H21N3O2.½C4H4O4. It is soluble to 100 mM in DMSO .Physical And Chemical Properties Analysis
Cyanopindolol hemifumarate has a molecular weight of 345.4 and its formula is C16H21N3O2.½C4H4O4. It is soluble to 100 mM in DMSO .科学的研究の応用
5-HT1A and 5-HT1B Antagonist
Cyanopindolol hemifumarate is known to act as a 5-HT1A and 5-HT1B antagonist . These receptors are a type of serotonin receptor, which is a neurotransmitter that helps regulate mood, appetite, and sleep among other things. By acting as an antagonist, Cyanopindolol hemifumarate can help researchers study the role of these receptors in various physiological processes .
β-Adrenergic Antagonist
In addition to its role as a serotonin receptor antagonist, Cyanopindolol hemifumarate also acts as a β-adrenergic antagonist . This means it can block the action of epinephrine and norepinephrine on β-adrenergic receptors, which play a crucial role in the cardiovascular system, among other things .
Genotoxicity Studies
Cyanopindolol hemifumarate has been used in genotoxicity studies to identify antioxidants as inducers of DNA damage response and cell death . This can help researchers understand the mechanisms of DNA damage and repair, and how these processes can be manipulated for therapeutic purposes .
Neuropharmacology Research
Given its interaction with serotonin and adrenergic receptors, Cyanopindolol hemifumarate is a valuable tool in neuropharmacology research . It can help researchers understand the role of these neurotransmitters in various neurological and psychiatric disorders .
Cardiovascular Research
As a β-adrenergic antagonist, Cyanopindolol hemifumarate can be used in cardiovascular research . It can help researchers study the role of β-adrenergic receptors in heart function and how their blockade can affect cardiovascular health .
Pharmacokinetics and Drug Metabolism Studies
Cyanopindolol hemifumarate’s properties make it a useful tool in pharmacokinetics and drug metabolism studies . Researchers can use it to study how the body absorbs, distributes, metabolizes, and excretes drugs .
作用機序
Target of Action
Cyanopindolol hemifumarate primarily targets the 5-HT 1A/1B serotonin receptors and the β-adrenoceptors . These receptors play a crucial role in neurotransmission, affecting various physiological processes such as mood regulation, anxiety, and cardiac function.
Mode of Action
Cyanopindolol hemifumarate acts as an antagonist at both the 5-HT 1A/1B serotonin receptors and the β-adrenoceptors
Biochemical Pathways
serotonergic and adrenergic signaling pathways . These pathways play key roles in numerous physiological processes, including mood regulation, anxiety response, and cardiovascular function .
Pharmacokinetics
It is known to be soluble in dmso to a concentration of 100 mm , which may influence its bioavailability and distribution in the body.
Result of Action
As an antagonist of 5-HT 1A/1B serotonin receptors and β-adrenoceptors, Cyanopindolol hemifumarate can modulate the physiological processes regulated by these receptors. By blocking these receptors, it may alter mood regulation, anxiety response, and cardiovascular function .
特性
IUPAC Name |
(E)-but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H21N3O2.C4H4O4/c2*1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14;5-3(6)1-2-4(7)8/h2*4-7,12,18-20H,9-10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBITJKBOWVCCI-WXXKFALUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N6O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

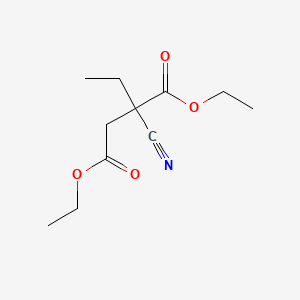
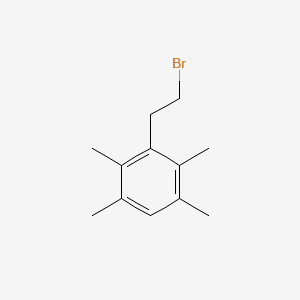

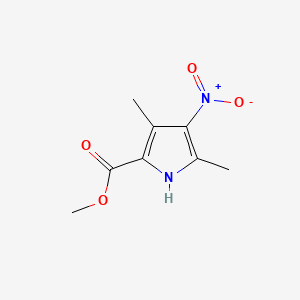
![3-[Ethyl(hexyl)amino]phenol](/img/structure/B566421.png)
